An In-Depth Technical Guide to Desethyl Sacubitril-13C4: Structure, Application, and Analysis
An In-Depth Technical Guide to Desethyl Sacubitril-13C4: Structure, Application, and Analysis
This guide provides a comprehensive technical overview of Desethyl Sacubitril-13C4, a stable isotope-labeled internal standard critical for the accurate quantification of Desethyl Sacubitril (Sacubitrilat), the active metabolite of the neprilysin inhibitor, Sacubitril. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the molecule's precise chemical structure, the rationale for its isotopic labeling, and its application in robust bioanalytical methodologies.
Introduction: The Critical Role of Sacubitrilat and the Need for Precision in Bioanalysis
Sacubitril, administered as part of the combination drug Sacubitril/Valsartan, is a cornerstone in the treatment of heart failure.[1][2] It is a prodrug that undergoes rapid de-ethylation in vivo by esterases to form its active metabolite, Desethyl Sacubitril, also known as Sacubitrilat or LBQ657.[1][3] Sacubitrilat is a potent inhibitor of neprilysin, an enzyme responsible for the degradation of natriuretic peptides.[1][4] By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, promoting vasodilation, natriuresis, and a reduction in cardiovascular strain.[2]
Given its central role in the therapeutic effect, the accurate quantification of Sacubitrilat in biological matrices such as plasma is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[5][6][7] However, the accuracy of LC-MS/MS quantification can be compromised by variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[8]
To mitigate these variables, a stable isotope-labeled internal standard (SIL-IS) is employed. A SIL-IS is an ideal analytical tool because it shares nearly identical physicochemical properties with the analyte of interest, causing it to co-elute chromatographically and experience similar extraction recovery and matrix effects.[8] Its different mass, due to isotopic enrichment, allows it to be distinguished from the analyte by the mass spectrometer. Desethyl Sacubitril-13C4 serves as this essential internal standard for Sacubitrilat quantification.
Chemical Structure and Physicochemical Properties
The fidelity of a SIL-IS is fundamentally tied to its structural identity with the analyte. Desethyl Sacubitril-13C4 is structurally identical to Desethyl Sacubitril, with the exception of the incorporation of four heavy carbon-13 isotopes.
Structural Elucidation
The IUPAC name for unlabeled Desethyl Sacubitril is (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid.[3] The 13C4 variant incorporates four ¹³C atoms into the succinyl moiety.
The specific labeling is confirmed by its SMILES notation: Cc2ccccc2)N[13CH2][13CH2]O)C(=O)O.[9] This indicates that all four carbon atoms of the 3-carboxypropanamido (succinyl) group are replaced with ¹³C isotopes.
Figure 1. Chemical structure of Desethyl Sacubitril-13C4, with the four ¹³C atoms highlighted in red on the succinyl moiety.
Rationale for 13C4 Labeling
The choice of incorporating four ¹³C atoms provides a mass shift of +4 Da compared to the unlabeled analyte. This mass difference is substantial enough to prevent isotopic crosstalk, where the natural abundance of isotopes in the analyte (M+1, M+2, etc.) would interfere with the signal of the internal standard.[10] Furthermore, labeling with the stable, non-radioactive ¹³C isotope is preferred over deuterium (²H) in some instances, as C-D bonds can sometimes exhibit slightly different chromatographic behavior (the "isotope effect"), potentially leading to separation from the analyte.[10] The placement of the labels on the stable succinyl group, which is not subject to metabolic cleavage, ensures the isotopic label is retained throughout the analytical process.
Physicochemical Data Summary
The incorporation of stable isotopes results in a negligible change to the physicochemical properties of the molecule, ensuring it behaves identically to the analyte during sample processing and chromatographic separation.
| Property | Desethyl Sacubitril (Sacubitrilat) | Desethyl Sacubitril-13C4 |
| Molecular Formula | C₂₂H₂₅NO₅ | C₁₈¹³C₄H₂₅NO₅ |
| Molecular Weight | 383.44 g/mol [3] | 387.41 g/mol [11] |
| CAS Number | 149709-44-4[3] | N/A (Unlabeled CAS provided) |
| Synonyms | Sacubitrilat, LBQ657, Sacubitril Diacid[1][3][11] | Sacubitrilat-13C4, LBQ 657-13C4[11][12] |
Synthesis and Quality Control
The synthesis of Desethyl Sacubitril-13C4 is a multi-step process that requires specialized starting materials and expertise in stable isotope labeling.
Synthetic Strategy Overview
While specific, proprietary synthesis routes are not typically published in detail, a plausible approach involves the acylation of the amine precursor of Desethyl Sacubitril with a fully ¹³C-labeled succinic anhydride derivative.
Caption: High-level synthetic workflow for Desethyl Sacubitril-13C4.
The key starting material, [1,2,3,4-¹³C₄]-Succinic Anhydride, is synthesized from precursors enriched with ¹³C, such as ¹³CO₂.[13] This labeled anhydride is then reacted with the amine precursor under controlled conditions to form the amide bond, yielding the labeled final product after necessary deprotection and purification steps.
Quality Control and Isotopic Purity Assessment
Ensuring the quality and isotopic purity of the SIL-IS is a self-validating step critical for the integrity of the entire bioanalytical method.
-
Chemical Purity: Assessed primarily by High-Performance Liquid Chromatography (HPLC) with UV detection to ensure the absence of unlabeled analyte and other synthesis-related impurities. A purity of >98% is typically required.[3]
-
Isotopic Purity (Enrichment): This is the percentage of the compound that is enriched with the desired stable isotopes. It is determined using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10] HRMS can resolve and quantify the relative abundance of the M+4 peak versus the unlabeled M peak.[2] For robust applications, isotopic enrichment should exceed 99%.[13]
Application in Quantitative Bioanalysis via LC-MS/MS
The primary application of Desethyl Sacubitril-13C4 is as an internal standard for the quantification of Desethyl Sacubitril in complex biological matrices.
Experimental Protocol: Quantification of Desethyl Sacubitril in Human Plasma
This protocol is a representative methodology synthesized from established and validated methods for Sacubitrilat analysis.[5][6][7]
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (Desethyl Sacubitril-13C4 in 50% methanol, e.g., at 500 ng/mL).
-
Vortex for 10 seconds to mix.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system (e.g., Shimadzu, Waters).
-
Column: A reversed-phase C18 column (e.g., XSelect HSS T3, 2.1 x 100 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient appropriate to separate the analyte from matrix components, typically starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
3. Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM) The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The fragmentation of the unlabeled analyte has been previously studied.[14][15] Based on the known structure, the expected MRM transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Desethyl Sacubitril | 384.2 | e.g., 266.1, 191.1 | The exact product ions should be optimized by direct infusion. The precursor is [M+H]⁺. |
| Desethyl Sacubitril-13C4 (IS) | 388.2 | e.g., 266.1, 191.1 | The +4 Da shift is observed in the precursor ion. Product ions may be identical if fragmentation occurs on the unlabeled portion of the molecule. |
Workflow and Data Processing
The following diagram illustrates the logical flow from sample collection to final concentration determination.
Caption: Bioanalytical workflow using Desethyl Sacubitril-13C4 as an internal standard.
The core principle of this self-validating system is that any loss of analyte during extraction or any fluctuation in ionization efficiency will be mirrored by the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a highly precise and accurate measurement of the analyte's concentration.[5]
Conclusion
Desethyl Sacubitril-13C4 is an indispensable tool for the accurate bioanalysis of Sacubitrilat. Its design, featuring a +4 Da mass shift on a metabolically stable position, provides the ideal characteristics for an internal standard in LC-MS/MS applications. The use of this high-purity, isotopically labeled compound allows researchers and drug development professionals to generate reliable, high-quality pharmacokinetic and clinical data, ensuring the integrity of studies that underpin the safe and effective use of Sacubitril. By correcting for inevitable analytical variability, Desethyl Sacubitril-13C4 provides the trustworthiness required for regulated bioanalysis and supports critical decisions in pharmaceutical development.
References
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Yang, Q., Cao, P., Lv, Y., Zhai, X., Wang, C., & Zhang, Y. (2024). Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. Journal of Pharmaceutical and Biomedical Analysis, 238, 115947. [Link]
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- Neuroquantology. (2022). Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Val. Neuroquantology, 20(8), 6985-6997.
- Abou Al Alamein, A. M. (2018). Validated Eco-Friendly Chromatographic Methods for Simultaneous Determination of Sacubitril and Valsartan in Spiked Human Plasma and in Pharmaceutical Formulation. Journal of Applied Pharmaceutical Science, 8(02), 011-017.
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Ni, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. SciELO. [Link]
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